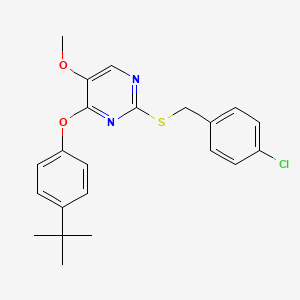

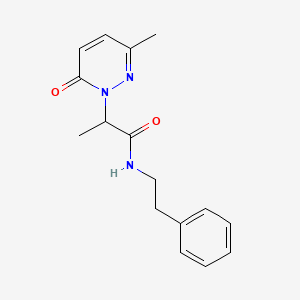

4-(4-(Tert-butyl)phenoxy)-2-((4-chlorobenzyl)sulfanyl)-5-pyrimidinyl methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-(Tert-butyl)phenoxy)-2-((4-chlorobenzyl)sulfanyl)-5-pyrimidinyl methyl ether involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation. For instance, a novel diamine was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through such a process, leading to the creation of polyimides with enhanced solubility in organic solvents . Similarly, the synthesis of 3,5-di-tert-butyl-4-hydroxyl benzyl methyl ether from 2,6-di-tert-butyl phenol and paraformaldehyde also required optimization of reaction conditions to achieve a high yield .

Molecular Structure Analysis

The molecular structure and conformation of compounds with tert-butyl groups can be complex, as demonstrated by the synthesis of all four stereoisomers of sulfinylcalix arenes. These isomers arise from the disposition of sulfinyl groups and were prepared via oxidation of p-tert-butylthiacalix arene or its tetra-O-benzyl ethers . The molecular structure of related compounds has been extensively studied using spectroscopic techniques, such as FT-IR and FT-Raman, to determine the equilibrium geometry and vibrational wave numbers .

Chemical Reactions Analysis

The reactivity of tert-butyl groups in chemical reactions is highlighted by the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. This process achieved high phenol conversion and selectivity to 4-tert-butylphenol under optimized conditions . The reactivity is further evidenced by the molecular docking study of a related compound, which suggests potential inhibitory activity against GPb, indicating its use as a potential anti-diabetic compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing tert-butyl groups and phenoxy units are notable for their solubility, transparency, and thermal stability. Polyimides synthesized from related diamines exhibit high solubility in organic solvents, transparency in the visible light range, and outstanding thermal stability with high glass transition temperatures. These properties are attributed to the incorporation of tert-butyl groups and phenoxy units into the rigid polymer backbones . The spectroscopic investigation of a related compound also predicted its nonlinear optical behavior, which is significant for potential applications in chemotherapeutic agents .

Scientific Research Applications

Chemical Synthesis and Modification

- Facile Synthesis of p-tert-butylthiacalix[4]arene : Demonstrates the synthesis process involving p-tert-butylphenol, indicating a method for creating complex chemical structures for further application in chemical research and development (H. Kumagai et al., 1997).

Protective Groups in Synthesis

- Protection of Hydroxyl Groups : Discusses the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups in synthetic chemistry, showing the utility of tert-butyl groups in complex organic synthesis (E. Corey & A. Venkateswarlu, 1972).

Material Science and Engineering

- Low Dielectric Constant and High Organosolubility of Novel Polyimide : Illustrates the synthesis and properties of new polyimides with tert-butyl side groups, pointing towards applications in materials science, particularly for electronics with requirements for low dielectric constant materials (Y. Chern & J. Tsai, 2008).

Catalysis and Chemical Reactions

- Kinetics of Phenol Alkylation with tert-Butyl Alcohol : Explores the use of sulfonic acid functional ionic liquid catalysts in the alkylation of phenol, highlighting the importance of tert-butyl groups in catalysis and reaction optimization (P. Elavarasan, Kishore Kondamudi, & S. Upadhyayula, 2011).

Photocatalysis and Environmental Applications

- The Synthesis of Sulphur and Boron-containing Titania Photocatalysts : Investigates photocatalytic oxidation of organic pollutants using modified titania catalysts, indicating potential environmental applications for similar compounds in pollution control and water treatment (D. Klauson et al., 2010).

properties

IUPAC Name |

4-(4-tert-butylphenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2S/c1-22(2,3)16-7-11-18(12-8-16)27-20-19(26-4)13-24-21(25-20)28-14-15-5-9-17(23)10-6-15/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSQZJQXHLQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Tert-butyl)phenoxy)-2-((4-chlorobenzyl)sulfanyl)-5-pyrimidinyl methyl ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)

![1-Ethyl-7-methyl-4-oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B2546583.png)